methyl 6-methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.:
Cat. No.: VC10093926
Molecular Formula: C22H27NO4S
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27NO4S |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | methyl 6-methyl-2-[4-(2-methylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C22H27NO4S/c1-14-10-11-16-18(13-14)28-21(20(16)22(25)26-3)23-19(24)9-6-12-27-17-8-5-4-7-15(17)2/h4-5,7-8,14H,6,9-13H2,1-3H3,(H,23,24) |
| Standard InChI Key | QJWZZUYVYMWAKQ-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCOC3=CC=CC=C3C |
| Canonical SMILES | CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCOC3=CC=CC=C3C |
Introduction
Methyl 6-methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. Despite the lack of specific information on this exact compound in the available search results, we can deduce its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the benzothiophene core, introduction of the butanoyl group, and attachment of the phenoxy moiety. Specific synthesis routes for this compound are not detailed in the available literature, but general methods for similar compounds involve reactions like Friedel-Crafts acylation and nucleophilic substitution.
Biological Activity
Benzothiophene derivatives are known for their potential biological activities, including anticancer and antibacterial properties. The presence of a phenoxy group and an amide linkage could contribute to interactions with biological targets, although specific data on this compound is lacking.
Comparison with Similar Compounds
Similar compounds, such as methyl 6-methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and 6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, provide insights into the potential properties and applications of these benzothiophene derivatives.
Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Methyl 6-methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C22H27NO4S | 401.5 | Not specified |
| 6-Methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C21H26N2O3S | 386.5 | 431992-60-8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume